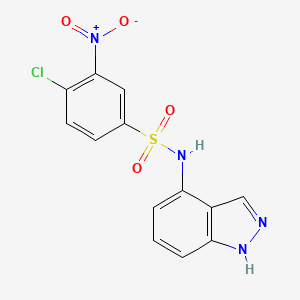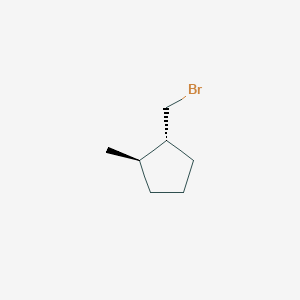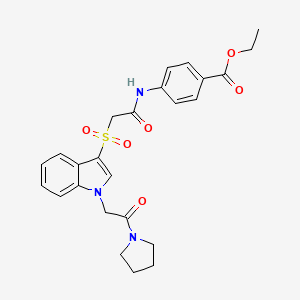
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide is a unique chemical compound belonging to the sulfonamide class. These compounds are known for their significant biological activities, making them of considerable interest in medicinal chemistry and pharmaceutical research. The structure of this compound consists of a methoxy-substituted quinoline moiety, an acetyl group, and a dimethylbenzenesulfonamide scaffold. This compound's complex structure suggests it could have various interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. Starting from commercially available reagents, the process may include:
Formation of 2-methoxyacetyl group: : Through a Friedel-Crafts acylation reaction.
Introduction of the tetrahydroquinoline moiety: : This could involve a cyclization reaction, often requiring acidic or basic conditions to facilitate ring closure.
Sulfonation reaction: : This introduces the sulfonamide group, commonly achieved using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: : Large-scale production follows the same synthetic route but is optimized for yield and purity. This often involves automated synthesizers, continuous flow reactors, and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation, possibly affecting the methoxy groups or the quinoline ring. Common oxidizing agents include KMnO4 and H2O2.
Reduction: : Reduction reactions might target the quinoline ring or the sulfonamide moiety, using agents like LiAlH4 or NaBH4.
Substitution: : The methoxy groups and the benzenesulfonamide scaffold provide sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2.
Reducing Agents: : LiAlH4, NaBH4.
Substitution Reagents: : Alkyl halides, acyl halides, sulfonyl chlorides.
Major Products
Oxidation: Formation of quinoline-N-oxide derivatives.
Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: : The unique structure makes it a valuable scaffold for creating libraries of analogs in drug discovery.
Biology: : Studies focus on its interactions with biological targets, potentially acting as enzyme inhibitors or receptor modulators.
Medicine: : It could serve as a lead compound in developing new therapeutics, given sulfonamides' known pharmacological activities, including antibacterial, antifungal, and antitumor properties.
Mecanismo De Acción
The specific mechanism by which 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide exerts its effects is determined by its interaction with molecular targets such as enzymes and receptors.
Molecular Targets and Pathways Involved: : The compound’s activity may involve inhibition of specific enzymes, binding to receptor sites, or interfering with cellular pathways, leading to its biological effects. Detailed studies, including crystallography and molecular docking, are necessary to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide.
N-(quinolin-8-yl)-4,5-dimethylbenzenesulfonamide.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide.
Uniqueness: : The unique combination of the methoxy, acetyl, and sulfonamide groups in its structure differentiates it from other sulfonamides, potentially leading to distinct biological activities and research applications.
The synthesis, reactivity, and applications of this compound showcase its significance in both scientific research and industrial applications. Its complex structure offers a rich field of study for chemists and biochemists alike.
Propiedades
IUPAC Name |
2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14-10-19(28-4)20(11-15(14)2)29(25,26)22-17-8-7-16-6-5-9-23(18(16)12-17)21(24)13-27-3/h7-8,10-12,22H,5-6,9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYDOMIAKFQCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2595875.png)
![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)
![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2595894.png)
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595895.png)


